3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine
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Overview
Description
3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine, also known as DPBA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPBA is a heterocyclic compound that contains two pyrazole rings and a primary amine group, making it a versatile molecule with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is not fully understood, but it is believed to involve the coordination of metal ions to the pyrazole rings and the amine group. This coordination can lead to changes in the electronic structure of the molecule, resulting in fluorescence or other chemical reactions.
Biochemical and Physiological Effects:
3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has not been extensively studied for its biochemical or physiological effects, but some research has suggested that it may have potential as an anti-cancer agent. 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has also been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is its versatility and potential for use in a wide range of scientific research applications. However, one limitation is that it can be difficult to synthesize and purify, making it a challenging molecule to work with in the lab.
Future Directions
There are many potential future directions for research involving 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine. One area of interest is the development of new fluorescent probes for detecting metal ions in biological systems. 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine may also have potential as a building block for the synthesis of new drugs or other compounds with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine and its potential biochemical and physiological effects.
Synthesis Methods
3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine can be synthesized through a multi-step process involving the reaction of 3,5-dimethylpyrazole and 1H-pyrazole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with 1-chloropropan-3-amine to yield 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine.
Scientific Research Applications
3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been found to have a variety of potential applications in scientific research. One area of interest is its use as a fluorescent probe for detecting metal ions such as copper and zinc. 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has also been studied for its potential as a ligand for catalytic reactions and as a building block for the synthesis of other compounds.
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-10-8-11(2)17(16-10)7-3-5-13-9-12-4-6-14-15-12/h4,6,8,13H,3,5,7,9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSOFZGOHBSUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNCC2=CC=NN2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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